Nigrocin-6N protein precursor, partial

antimicrobial peptide Rana box motif structure-activity relationship

AMP development programs requiring a wild-type Rana box reference standard often face challenges sourcing sequence-verified nigrocin peptides with confirmed disulfide bond integrity. Nigrocin-6N addresses this gap as the native-state baseline comparator. • Intact Cys17-Cys23 Rana box motif - enables quantitative SAR benchmarking against nigrocin-HLM (MRSA-enhanced) and Nigrocin-PN Rana box mutants. • Net charge ~+1 to +2 - structurally favorable scaffold for programs prioritizing reduced hemolytic liability over maximal antimicrobial potency. • Two natural isoforms (Ala9/Ser21 vs. Thr9/Arg21) - residue-specific functional comparisons without de novo peptide synthesis.

Molecular Formula
Molecular Weight
Cat. No. B1578531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNigrocin-6N protein precursor, partial
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nigrocin-6N Procurement Guide


Nigrocin-6N protein precursor (partial) is a frog skin antimicrobial peptide (AMP) belonging to the nigrocin family, isolated from Pelophylax nigromaculatus (dark-spotted frog) [1]. The mature peptide sequence comprises 23 amino acid residues with an intramolecular disulfide bridge linking Cys17 to Cys23, forming the conserved C-terminal cyclic structure characteristic of the nigrocin/brevinin superfamily [2]. Nigrocin family peptides exhibit broad-spectrum antimicrobial activity through membrane disruption mechanisms, with specific activity profiles and therapeutic indices varying substantially depending on primary sequence composition, cationicity, and the presence or modification of the 'Rana box' motif [3].

Why Nigrocin-6N Is Not Interchangeable


The nigrocin family exhibits marked sequence heterogeneity that produces divergent functional profiles among variants. Even single-residue substitutions can fundamentally alter antimicrobial spectrum, potency, and safety margins. For example, within the related nigrocin-2 family from Odorrana grahami, variants differing by only 1-2 lysine residues demonstrate dramatically different hemolytic activities—nigrocin-2GRb with three lysine residues exhibits LD50 = 40 µM hemolytic activity, whereas nigrocin-2GRa and nigrocin-2GRc with only a single lysine residue show weak hemolytic activity [1]. Furthermore, in direct comparative studies, leucine-substituted analogue Nigrocin-M1 displayed bactericidal activity exclusively toward Gram-positive bacteria, while the native Nigrocin-PN retained broad-spectrum activity against both Gram-positive and Gram-negative organisms [2]. The structural determinants of these functional differences—including net charge, hydrophobic moment, and the precise composition of the 'Rana box' disulfide-linked loop—preclude generic interchangeability among nigrocin variants.

Nigrocin-6N Evidence Guide


Intact Rana Box vs. Engineered Analogs

Nigrocin-6N contains the intact C-terminal Rana box motif (disulfide-bridged heptapeptide segment), a structural feature whose functional significance has been quantitatively characterized through comparative studies of modified nigrocin peptides. Direct head-to-head comparison of nigrocin-HL (intact Rana box) versus nigrocin-HLD (Rana box deletion) revealed that the motif is not essential for antimicrobial activity per se; however, strategic substitution of the Rana box with an amidated phenylalanine residue in nigrocin-HLM produced significantly increased potency against MRSA with markedly reduced MIC, MBC, and MBEC values [1]. Additionally, in the Nigrocin-PN system, the Rana box was shown to play a crucial role in reducing toxicities without compromising antibacterial abilities [2]. Nigrocin-6N's retention of the wild-type Rana box positions it as a valuable control or starting scaffold for comparative structure-activity relationship studies.

antimicrobial peptide Rana box motif structure-activity relationship peptide engineering

Net Charge & Hydrophobicity Profile

Nigrocin-6N exhibits a distinct physicochemical profile that differentiates it from other nigrocin family members with established activity data. The mature peptide sequence IPFVASVAAEMMHHVYCAASKRC contains a calculated net charge of approximately +1 to +2 (depending on protonation state of histidine residues) and features a hydrophobic N-terminal region rich in alanine, valine, and phenylalanine residues [1]. In comparative class-level analysis, this contrasts with nigrocin-2GRb (GLFGKILGVGKKVLCGLSGMC), which contains three lysine residues conferring higher cationicity and demonstrated the greatest antimicrobial potency (MIC = 3 µM against E. coli, 12.5 µM against S. aureus) but also the greatest hemolytic activity (LD50 = 40 µM) among nigrocin-2 variants [2]. The lower cationic charge and distinct hydrophobic arrangement of Nigrocin-6N suggest a potentially different therapeutic index profile that may favor reduced mammalian cell toxicity at the expense of absolute antimicrobial potency.

antimicrobial peptide cationicity hydrophobicity membrane disruption therapeutic index

Synergistic Antibiotic Combination Potential

The nigrocin family has demonstrated reproducible synergistic interactions with conventional antibiotics, a property that may extend to Nigrocin-6N based on conserved membrane-disrupting mechanisms. In the closely related Nigrocin-PN system, coadministration with ampicillin delayed Staphylococcus aureus antibiotic resistance acquisition in vitro, with strains passaged under the combination of ½ MIC Nigrocin-PN and ⅛ MIC ampicillin showing reduced resistance emergence compared to ampicillin stress alone [1]. Similarly, the engineered nigrocin analogue 2170-2R (derived from Nigrosin-6VL from Odorrana andersonii) exhibited synergistic antimicrobial activities with cefepime and gentamicin against both planktonic cells and biofilms of Pseudomonas aeruginosa, achieving a therapeutic value of 45.27 [2]. Nigrocin-6N's wild-type sequence provides an unmodified baseline for evaluating intrinsic synergistic potential in antibiotic combination screening programs.

antimicrobial peptide synergistic effect antibiotic potentiation drug resistance ampicillin

Ontogenetic Expression Specificity

Nigrocin-6N exhibits a defined ontogenetic expression pattern that differs from other nigrocin family members, establishing it as a specific temporal marker for developmental studies. In Pelophylax nigromaculatus tadpoles, nigrocin-6N expression is detected in both skin and intestine by T4 developmental stage, co-occurring with esculentin-2N and nigrocin-4N. In contrast, nigrocin-5N and nigrocin-7N families are not detected until the juvenile frog stage, indicating differential temporal regulation of structurally related antimicrobial peptide genes [1]. This expression timing distinction provides researchers with a defined developmental reference point for comparative ontogenetic studies of amphibian innate immunity.

developmental biology antimicrobial peptide expression ontogeny host defense Pelophylax nigromaculatus

Natural Isoform Sequence Polymorphism

The Nigrocin-6N protein precursor exists in at least two distinct sequence isoforms derived from Pelophylax nigromaculatus, confirming natural polymorphic diversity within this specific variant. Isoform 1 (GenInfo Identifier 343952507, UniProt G3E7V6) contains the mature peptide sequence IPFVASVAAEMMHHVYCAASKRC, while Isoform 2 (GenInfo Identifier 343952503, UniProt G3E7V4) contains IPFVASVATEMMHHVYCAASRRC—differing by two amino acid substitutions: A→T at position 9 of the mature peptide and S→R at position 21 [1]. This intra-variant polymorphism contrasts with the single-sequence identity reported for many other nigrocin family members (e.g., nigrocin-1 and nigrocin-2) and provides a natural platform for investigating how specific residue substitutions modulate antimicrobial activity and selectivity within an otherwise identical structural scaffold.

antimicrobial peptide sequence polymorphism isoform diversity natural variation structure-activity relationship

Nigrocin-6N Application Scenarios


Wild-Type Rana Box Reference Standard

Researchers developing modified nigrocin peptides with altered potency/toxicity profiles should procure Nigrocin-6N as the wild-type baseline comparator. The intact Cys17-Cys23 Rana box motif in Nigrocin-6N provides the unmodified reference sequence against which Rana box deletions or substitutions (such as those producing enhanced MRSA activity in nigrocin-HLM or altered toxicity in Nigrocin-PN mutants) can be quantitatively benchmarked [1][2]. This establishes a controlled structure-activity relationship platform where the functional contribution of the wild-type motif can be isolated and measured.

Low-Cationicity Scaffold for Therapeutic Index Optimization

For AMP development programs prioritizing reduced hemolytic liability over maximal antimicrobial potency, Nigrocin-6N (calculated net charge ~+1 to +2) presents a structurally favorable starting scaffold. Class-level evidence from nigrocin-2 variants demonstrates that cationicity directly correlates with both antimicrobial activity and hemolytic toxicity—nigrocin-2GRb (+4 charge, LD50 = 40 µM) exhibits significantly greater erythrocyte lysis than single-lysine variants [3]. Nigrocin-6N's lower net charge predicts a potentially safer therapeutic index profile for indications where mammalian cell compatibility is critical.

Natural Polymorphism Platform for Structure-Activity Studies

Investigators seeking to dissect residue-specific contributions to antimicrobial function can leverage the documented natural polymorphism within Nigrocin-6N. The two characterized isoforms (Isoform 1 with AA-MMHHVYCA-ASKRC; Isoform 2 with AT-MMHHVYCA-ASRRC) differ at positions 9 (Ala vs. Thr) and 21 (Ser vs. Arg) while maintaining identical C-terminal Rana box architecture [4]. This intra-variant diversity enables controlled comparative studies where only specific residue positions vary, offering a natural structure-activity relationship toolset without requiring de novo peptide synthesis.

Antibiotic Adjuvant Screening Platform

Antibiotic combination discovery programs should employ Nigrocin-6N as the native-state screening scaffold for identifying synergistic interactions with clinical antibiotics. Evidence from related nigrocin peptides (Nigrocin-PN with ampicillin; 2170-2R with cefepime/gentamicin) confirms that nigrocin family members potentiate antibiotic efficacy and delay resistance acquisition through membrane-disrupting mechanisms [1][5]. Using wild-type Nigrocin-6N rather than pre-engineered variants ensures that observed synergy reflects intrinsic peptide properties rather than artificial modifications.

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